

An In-depth Technical Guide to Stearoxypropyl Dimethylamine (CAS 17517-01-0)

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Compound of Interest

Compound Name: Stearoxypropyl dimethylamine

Cat. No.: B093239

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Abstract

Stearoxypropyl dimethylamine, with the CAS number 17517-01-0, is a tertiary amine known chemically as N,N-dimethyl-3-octadecoxypropan-1-amine. Its molecular structure, featuring a long hydrophobic octadecyl chain linked via an ether bond to a hydrophilic dimethylaminopropyl group, imparts amphiphilic properties. Primarily utilized in the cosmetics and personal care industry, it functions as a conditioning agent, emulsifier, and antistatic agent, particularly in hair care formulations. This technical guide provides a comprehensive overview of the available physicochemical data, toxicological information, and a discussion of its synthesis and potential, though currently unexplored, applications in drug development. All quantitative data is presented in structured tables, and detailed descriptions of the standard experimental protocols used for their determination are provided.

Chemical Identity and Physicochemical Properties

Stearoxypropyl dimethylamine is a long-chain aliphatic tertiary amine. Its structure combines a lipophilic stearoxy group with a hydrophilic dimethylamine terminus, making it effective at interfaces.

Chemical Identifiers

Identifier	Value
CAS Number	17517-01-0
IUPAC Name	N,N-dimethyl-3-octadecoxypropan-1-amine
Molecular Formula	C ₂₃ H ₄₉ NO
Molecular Weight	355.64 g/mol [1]
Canonical SMILES	CCCCCCCCCCCCCCCCCOCCCN(C)C
InChI Key	BHQZSXXOSYWJSZ-UHFFFAOYSA-N

Physicochemical Data

The following table summarizes the key physicochemical properties of **Stearoxypropyl dimethylamine**. These values were determined using standardized OECD test guidelines.

Property	Value	Method
Physical State	Solid at room temperature	Visual Observation
Melting Point	24 ± 1.5 °C (Pour Point)	OECD TG 102
Boiling Point	390 ± 1 °C at 101.55 kPa	OECD TG 103 [1]
Density	880 kg/m ³ at 20 °C	OECD TG 109 [1]
Vapor Pressure	1.8 x 10 ⁻⁸ kPa at 25 °C	OECD TG 104 [1]
Water Solubility	< 1 mg/L	Not specified
Log P (n-octanol/water)	> 6.50 at 20 °C	OECD TG 107 [1]
pKa	8.2 (for a close analogue)	Not specified [1]

Synthesis

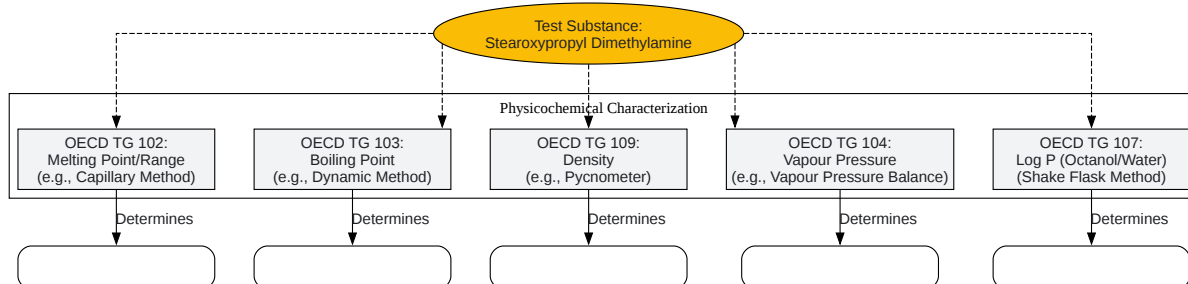
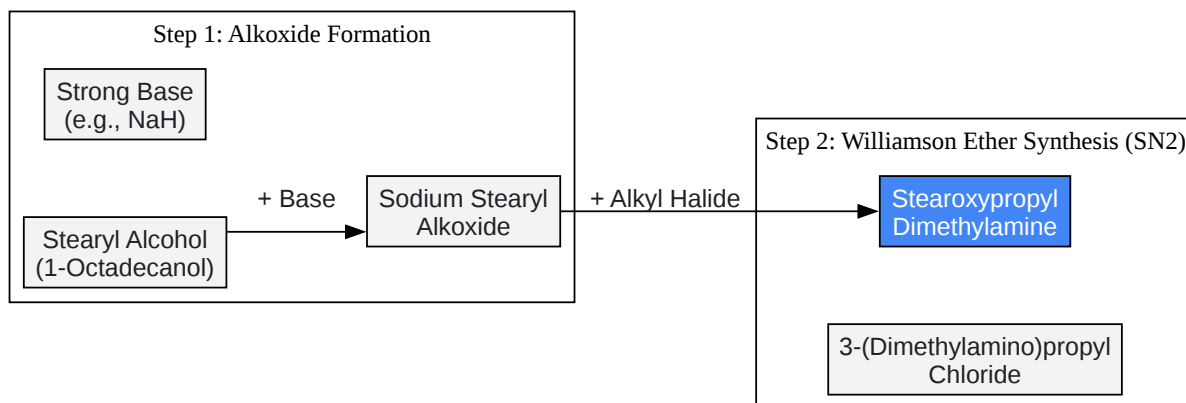
While specific, detailed industrial synthesis protocols for **Stearoxypropyl dimethylamine** are proprietary, a plausible and common method for creating such ether-amine compounds is via

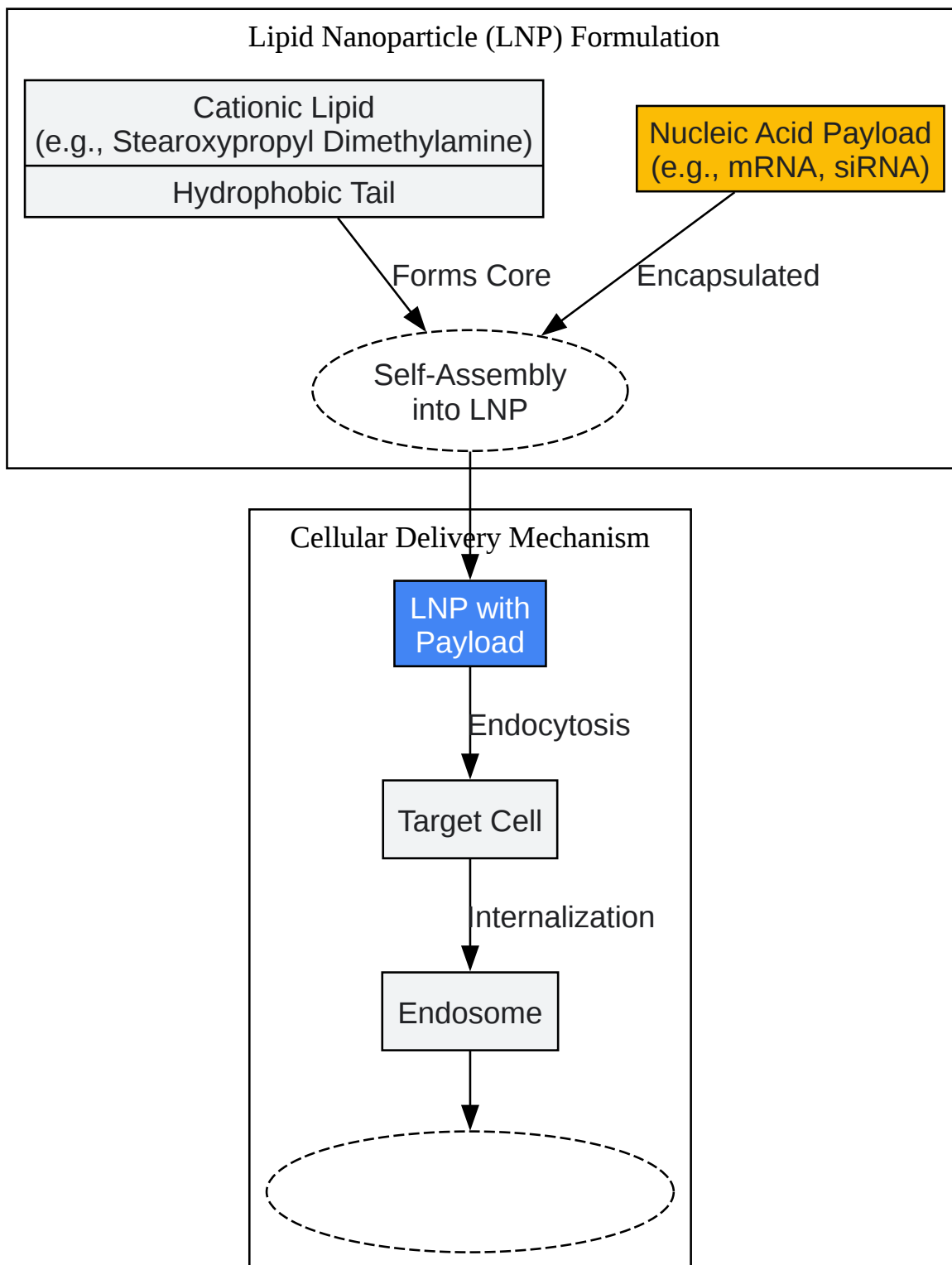
the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthesis Pathway

The synthesis would likely involve two main steps:

- **Formation of the Alkoxide:** Stearyl alcohol (1-octadecanol) is reacted with a strong base, such as sodium hydride (NaH), to deprotonate the alcohol and form the sodium stearyl alkoxide.
- **Nucleophilic Substitution (SN2 Reaction):** The resulting alkoxide then acts as a nucleophile, attacking 3-(dimethylamino)propyl chloride. The chlorine atom is displaced, forming the ether linkage and yielding **Stearoxypropyl dimethylamine**.





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References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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